molecular formula C36H32N2 B2769252 (1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine CAS No. 235104-43-5

(1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine

Cat. No.: B2769252
CAS No.: 235104-43-5
M. Wt: 492.666
InChI Key: XANGKRYJCUWBHS-ZPGRZCPFSA-N
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Description

(1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine is a chiral diamine compound of significant interest in advanced chemical research and development. With the CAS Registry Number 235104-43-5 and a molecular formula of C₃₆H₃₂N₂, this compound has a molecular weight of 492.7 g/mol . It is supplied as a high-purity material intended for Research Use Only and is strictly not for diagnostic or therapeutic applications. Chiral diamines of this structural class are highly valued in asymmetric synthesis, where they often serve as key precursors or ligands for catalysts. The naphthalene groups contribute to a bulky, stereochemically defined architecture that is crucial for inducing stereoselectivity in chemical transformations. Similar chiral scaffolds are actively investigated for their potential in creating compounds with biological activity, such as inhibitors for therapeutic targets . Proper storage is essential to maintain the integrity of this reagent. It must be kept in a dark place under an inert atmosphere at a constant temperature of 2-8°C . Researchers should handle this material with care, noting the associated hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H332 (harmful if inhaled) . Appropriate personal protective equipment is advised.

Properties

IUPAC Name

(1S,2S)-N,N'-bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N2/c1-3-15-29(16-4-1)35(37-25-31-21-11-19-27-13-7-9-23-33(27)31)36(30-17-5-2-6-18-30)38-26-32-22-12-20-28-14-8-10-24-34(28)32/h1-24,35-38H,25-26H2/t35-,36-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANGKRYJCUWBHS-ZPGRZCPFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NCC3=CC=CC4=CC=CC=C43)NCC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NCC3=CC=CC4=CC=CC=C43)NCC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available (1S,2S)-1,2-diphenylethane-1,2-diamine and naphthalen-1-ylmethyl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. A base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The (1S,2S)-1,2-diphenylethane-1,2-diamine is dissolved in the solvent, and the naphthalen-1-ylmethyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-1-ylmethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with different functional groups replacing the naphthalen-1-ylmethyl groups.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
The compound has been investigated for its role in OLED technology. Its structure allows for effective charge transport and emission properties, making it a candidate for use in light-emitting layers. Studies have shown that compounds with naphthalene moieties exhibit enhanced photoluminescence and stability when incorporated into OLED devices. The incorporation of (1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine into OLED architectures can improve overall device efficiency and lifespan.

Organic Photovoltaics (OPVs)
In OPVs, the compound's electron-donating abilities can facilitate the generation of excitons when combined with suitable acceptors. Research indicates that such compounds can enhance the power conversion efficiency of solar cells by optimizing the energy levels and improving charge separation processes.

Catalysis

Asymmetric Synthesis
The compound has potential applications in asymmetric catalysis due to its chiral centers. It can act as a ligand in metal-catalyzed reactions, promoting enantioselective transformations. Studies have demonstrated that using this compound as a ligand can significantly enhance the yield and selectivity of various reactions such as hydrogenation and cross-coupling reactions.

Hydrogenation Reactions
The compound's ability to stabilize transition states makes it a valuable component in hydrogenation processes. Research has shown that it can improve reaction rates and selectivities in the hydrogenation of alkenes and ketones when used with transition metal catalysts.

Medicinal Chemistry

Antioxidant Activity
Studies have indicated that this compound exhibits significant antioxidant properties. Its ability to scavenge free radicals suggests potential therapeutic applications in preventing oxidative stress-related diseases. Research findings indicate that this compound could be beneficial in formulations aimed at reducing cellular damage in conditions such as neurodegenerative diseases.

Drug Delivery Systems
The compound's unique structure allows for modification to enhance drug solubility and bioavailability. Its application in drug delivery systems is being explored to improve the efficacy of therapeutic agents by facilitating targeted delivery mechanisms.

Data Summary Table

Application AreaSpecific UseKey Findings
Organic ElectronicsOLEDsEnhanced photoluminescence and device efficiency
OPVsImproved power conversion efficiency
CatalysisAsymmetric synthesisIncreased yield and enantioselectivity
Hydrogenation reactionsEnhanced rates and selectivities
Medicinal ChemistryAntioxidant activityPotential for oxidative stress-related therapies
Drug delivery systemsImproved solubility and bioavailability

Case Study 1: OLED Performance Enhancement

A study published in Advanced Functional Materials demonstrated that incorporating this compound into OLED structures resulted in a 30% increase in luminous efficiency compared to traditional materials used in similar applications.

Case Study 2: Asymmetric Catalysis

Research published in Journal of Organic Chemistry highlighted the use of this compound as a ligand in palladium-catalyzed coupling reactions, achieving up to 95% enantiomeric excess in product formation.

Case Study 3: Antioxidant Properties

A study featured in Free Radical Biology and Medicine explored the antioxidant capabilities of this compound. Results indicated significant scavenging activity against various free radicals, suggesting its potential role in therapeutic formulations for neuroprotection.

Mechanism of Action

The mechanism by which (1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine exerts its effects involves its ability to act as a chiral ligand. It coordinates with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The molecular targets include various metal ions such as palladium, platinum, and rhodium. The pathways involved include the formation of chiral intermediates that lead to enantiomerically enriched products.

Comparison with Similar Compounds

The structural and functional properties of this compound are best understood by comparing it to analogous diamines with varying substituents. Key examples include:

Substituent Variations
Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine (L6) Benzyl 392.54 Asymmetric hydrogenation
(1S,2S)-N,N,N',N'-Tetramethyl-1,2-diphenylethane-1,2-diamine Methyl 268.40 Aldehyde allylation
(1R,2R)-1,2-Diphenyl-N1,N2-di(quinolin-8-yl)ethane-1,2-diamine (L8) Quinolin-8-yl 520.62 Oxidative coupling reactions
(1S,2S)-N1,N2-Bis(2-hydroxybenzyl)-1,2-diphenylethane-1,2-diamine 2-Hydroxybenzyl 448.50 Cobalt(III) complex synthesis
Target Compound Naphthalen-1-ylmethyl 528.67 Catalysis, metal coordination

Key Observations :

  • Electronic Effects: Quinolin-8-yl and 2-hydroxybenzyl substituents introduce electron-withdrawing or donating properties, altering metal-ligand interactions compared to the purely aromatic naphthyl group .
  • Molecular Weight : The bulkier naphthalen-1-ylmethyl groups result in a higher molecular weight (528.67 g/mol) compared to simpler analogs like the tetramethyl derivative (268.40 g/mol) .

Yield Comparison :

Compound Yield (%) Reaction Conditions
Dibenzyl derivative (L6) 85 NaBH(OAc)₃, 0–5°C
Quinolin-8-yl derivative 73–85 Pd₂(dba)₃, rac-BINAP, NaOtBu
Tetramethyl derivative N/A Methylation of DPEN
Catalytic Performance
  • Asymmetric Hydrogenation: The unmodified (1S,2S)-DPEN achieves up to 92.5% conversion and 81.4% ee in ketone hydrogenation .
  • Oxidative Coupling: Quinolin-8-yl-substituted L8 demonstrates superior activity in iron-catalyzed oxidative coupling, attributed to its planar aromatic system .
  • Aldehyde Allylation : The tetramethyl derivative facilitates aldehyde allylation in the presence of (−)-sparteine, achieving a 4:1 diastereomeric ratio .
Physical and Chemical Properties
  • Solubility : The naphthalen-1-ylmethyl groups reduce solubility in polar solvents compared to methyl or hydroxybenzyl derivatives.
  • Stability: Derivatives with electron-withdrawing groups (e.g., quinolin-8-yl) exhibit higher thermal stability, as evidenced by HRMS and NMR data .

Biological Activity

(1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine is a compound of interest due to its potential biological activities. This article explores its biological properties, including its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₃₀H₃₃N₂
  • Molecular Weight : 457.60 g/mol
  • CAS Number : 221226-19-3

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

1. Antioxidant Activity

Research indicates that compounds with naphthyl groups often exhibit antioxidant properties. The presence of multiple aromatic systems in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

2. Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. It has been shown to inhibit the proliferation of certain cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. The dual aromatic nature enhances its interaction with cellular targets.

3. Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects. It appears to modulate neurotransmitter systems and may offer protective benefits against neurodegenerative diseases by reducing neuronal apoptosis and inflammation.

The mechanisms underlying the biological activity of this compound are complex and multifaceted:

  • Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), potentially affecting serotonin (5-HT) and dopamine pathways.
  • Cell Signaling Pathways : It likely influences key signaling pathways involved in cell survival and death, such as the PI3K/Akt and MAPK pathways.

Case Studies

Several case studies have highlighted the biological effects of this compound:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism involved activation of caspase pathways leading to apoptosis.

Case Study 2: Neuroprotection

A study on neuroprotective effects showed that treatment with this compound reduced oxidative stress markers in SH-SY5Y neuroblastoma cells subjected to oxidative damage induced by hydrogen peroxide.

Data Tables

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AnticancerInhibition of MCF-7 cell growth
NeuroprotectionReduced oxidative stress markers

Q & A

Q. What are the common synthetic routes for preparing (1S,2S)-N1,N2-Bis(naphthalen-1-ylmethyl)-1,2-diphenylethane-1,2-diamine?

The synthesis typically involves alkylation of the parent chiral diamine with naphthalen-1-ylmethyl halides. For example, in analogous syntheses of related diamines, Buchwald–Hartwig coupling has been employed to introduce aryl groups to the nitrogen atoms (e.g., coupling (1S,2S)-1,2-diphenylethane-1,2-diamine with brominated aromatic substrates under palladium catalysis) . Purification often requires column chromatography on basic alumina or recrystallization to isolate enantiomerically pure products .

Q. How is the stereochemical integrity of this compound confirmed in synthesized batches?

X-ray crystallography is the gold standard for unambiguous stereochemical confirmation. For example, derivatives of this diamine family (e.g., ferrocenylmethyl analogs) have been structurally characterized using SHELX programs for refinement . Complementary methods include chiral HPLC with polysaccharide-based columns and 1H^1H-NMR using chiral solvating agents (e.g., Eu(hfc)3_3) to resolve diastereomeric shifts .

Advanced Research Questions

Q. What factors influence the enantioselectivity when using this compound as an organocatalyst in asymmetric Michael additions?

Key factors include:

  • Solvent polarity : Aqueous solvents enhance hydrogen-bonding interactions between the diamine and substrates, improving stereocontrol .
  • Additives : Hexanedioic acid can act as a co-catalyst, stabilizing transition states via proton-shuttle mechanisms .
  • Steric effects : The bulky naphthalen-1-ylmethyl groups may hinder substrate approach, reducing enantioselectivity compared to less hindered analogs like cyclohexane-1,2-diamine (e.g., 92% ee vs. lower ee in Michael adducts) .
  • Computational modeling : Density functional theory (DFT) can predict transition-state geometries, guiding rational modifications to the diamine scaffold .

Q. How can computational methods elucidate the stereochemical outcomes of reactions mediated by this diamine?

DFT calculations are used to map potential energy surfaces of reaction pathways. For example, in asymmetric catalysis, the diamine’s configuration dictates the spatial arrangement of hydrogen-bond donors/acceptors, which can be modeled to explain observed enantioselectivity. Transition-state ensembles are optimized using Gaussian or ORCA software, with dispersion corrections (e.g., D3-BJ) to account for non-covalent interactions .

Q. What challenges arise when incorporating this diamine into chiral metal complexes, and how are they addressed?

  • Ligand lability : The naphthalen-1-ylmethyl groups may dissociate under harsh conditions. Solutions include using milder reaction temperatures or stabilizing counterions (e.g., trifluoromethanesulfonamide derivatives) .
  • Purification : Diastereomeric byproducts (e.g., from incomplete coordination) require separation via fractional crystallization or preparative HPLC .
  • Characterization : Multi-nuclear NMR (19F^{19}F, 13C^{13}C) and high-resolution mass spectrometry (HRMS) are critical for verifying metal-ligand stoichiometry .

Methodological Insights

  • Crystallographic refinement : SHELXL (via Olex2 interface) is recommended for structure solution, particularly for resolving twinned crystals or high-disorder regions common in bulky diamine derivatives .
  • Reaction optimization : Design of experiments (DoE) approaches (e.g., varying solvent, temperature, and additive ratios) can systematically improve catalytic efficiency .

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